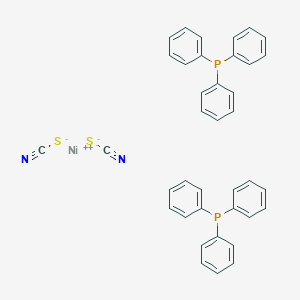

Nickel, bis(triphenylphosphine)-, dithiocyanate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Nickel, bis(triphenylphosphine)-, dithiocyanate (Ni(PPh3)2(SCN)2) is a common reagent used in organic chemistry, especially in the synthesis of organic compounds. It is a two-component reagent consisting of a nickel complex and a dithiocyanate anion. The reagent is highly reactive and has been used in a variety of laboratory experiments, including synthesis of organic compounds, organic transformations, and the study of biochemical and physiological effects.

Scientific Research Applications

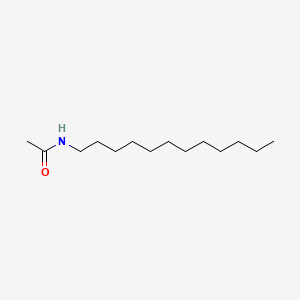

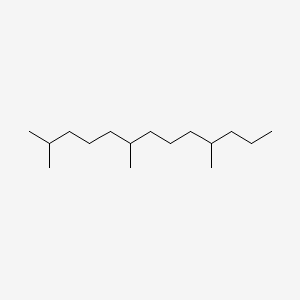

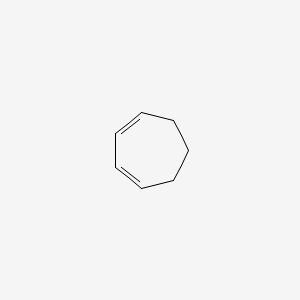

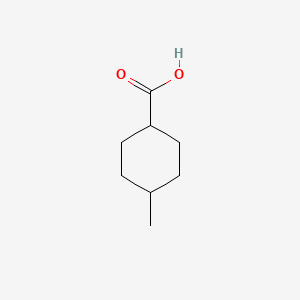

Ni(PPh3)2(SCN)2 has been used in a variety of scientific research applications, including organic synthesis, organic transformations, and the study of biochemical and physiological effects. It has been used in the synthesis of organic compounds such as amines, alcohols, and other organic molecules. It has also been used in the study of biochemical and physiological effects, such as the inhibition of enzymes, the stimulation of cell proliferation, and the regulation of gene expression.

Mechanism of Action

The mechanism of action of Ni(PPh3)2(SCN)2 is not completely understood. However, it is believed that the nickel complex binds to the substrate, forming a complex that is then activated by the dithiocyanate anion. This activation leads to the formation of a new product, which is then released from the complex.

Biochemical and Physiological Effects

Ni(PPh3)2(SCN)2 has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, such as the enzyme responsible for the breakdown of carbohydrates. It has also been shown to stimulate cell proliferation and regulate gene expression. In addition, it has been shown to induce apoptosis in cancer cells and to inhibit the growth of tumor cells.

Advantages and Limitations for Lab Experiments

The use of Ni(PPh3)2(SCN)2 has several advantages for laboratory experiments. It is a relatively inexpensive reagent and is easy to handle and store. It is also highly reactive, making it suitable for a variety of organic transformations. However, there are some limitations to its use. It is toxic and can cause skin irritation, so proper safety precautions must be taken when using it. In addition, it is not very stable and can decompose if not stored properly.

Future Directions

There are a number of potential future directions for research involving Ni(PPh3)2(SCN)2. One possibility is to investigate the mechanism of action of the reagent in more detail. This could involve studying the binding of the reagent to the substrate and the activation of the complex. In addition, further research could be conducted to explore the biochemical and physiological effects of the reagent, such as its effects on cell proliferation, gene expression, and apoptosis. Finally, further research could be conducted to explore the potential applications of the reagent, such as its use in the synthesis of organic compounds and its potential use in drug development.

Synthesis Methods

The synthesis of Ni(PPh3)2(SCN)2 involves the reaction of nickel chloride hexahydrate with triphenylphosphine in a polar aprotic solvent. The reaction is typically carried out at room temperature and can be monitored by the appearance of a yellow precipitate. The precipitate is then filtered and washed with an aqueous solution of sodium thiosulfate. The product is then dried and can be stored in an airtight container.

properties

IUPAC Name |

nickel(2+);triphenylphosphane;dithiocyanate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C18H15P.2CHNS.Ni/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;2*2-1-3;/h2*1-15H;2*3H;/q;;;;+2/p-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYENYPDFJOAABS-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C(#N)[S-].C(#N)[S-].[Ni+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H30N2NiP2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80935609 |

Source

|

| Record name | Nickel(2+) thiocyanate--triphenylphosphane (1/2/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80935609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

699.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Nickel, bis(triphenylphosphine)-, dithiocyanate | |

CAS RN |

15709-62-3 |

Source

|

| Record name | Nickel, dithiocyanatobis(triphenylphosphine)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015709623 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nickel(2+) thiocyanate--triphenylphosphane (1/2/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80935609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[3-(5-cyano-1-ethyl-4-methyl-2,6-dioxopyridin-3-ylidene)prop-1-enyl]-1-ethyl-6-hydroxy-4-methyl-2-oxopyridine-3-carbonitrile;N,N-diethylethanamine](/img/structure/B1345995.png)